molecular formula C8HCl7O2 B008554 Pentachlorophenyl dichloroacetate CAS No. 19745-69-8

Pentachlorophenyl dichloroacetate

Cat. No. B008554
CAS RN: 19745-69-8
M. Wt: 377.3 g/mol
InChI Key: KDDDLTRKFSGKHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentachlorophenyl-related compounds involves complex chemical reactions, including the formation of bis(pentachlorophenyl)acetic acid esters from α-hydroxydiaryl acetate esters. These esters can undergo homolytic cleavage to form free radicals, which are crucial intermediates in the synthesis process. This pathway showcases the intricate steps necessary to produce sterically hindered compounds and their derivatives, which include stable free radicals essential for further chemical investigations (O'neill & Hegarty, 2010).

Molecular Structure Analysis

Research on dichlorobis(pentachlorophenyl) germane and derivatives, including bis(pentachlorophenyl) germanediol, provides insight into the molecular structure of pentachlorophenyl compounds. The molecular structure of these compounds is fully established through methods like X-ray crystallography, demonstrating the detailed geometric arrangement of atoms within the molecules and their electronic structure, which influences the chemical behavior of these compounds (Fajarí et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of pentachlorophenyl compounds are varied and complex. For instance, the photocatalytic degradation of pentachlorophenol on titanium dioxide particles showcases the chemical reactivity and pathways involved in the breakdown of these compounds under specific conditions. This process leads to the complete dechlorination of pentachlorophenol, highlighting the potential for environmental remediation techniques (Mills & Hoffmann, 1993).

Physical Properties Analysis

The determination of pentachlorophenol in organic tissues and water outlines the methodologies for analyzing the presence and concentration of pentachlorophenyl compounds in various matrices. This research is crucial for understanding the environmental distribution and potential impact of these compounds, providing valuable information on their physical properties, such as solubility and stability in different environments (Rudling, 1970).

Chemical Properties Analysis

The degradation pathways of pentachlorophenol by photo-Fenton systems in the presence of iron(III), humic acid, and hydrogen peroxide offer an in-depth look at the chemical properties of pentachlorophenyl compounds. This research explores how these compounds interact with other chemical species in the environment and undergo transformation through oxidative processes, providing insights into their reactivity and stability under various conditions (Fukushima & Tatsumi, 2001).

Scientific Research Applications

  • Enzymatic Conversion in Biodegradation : The enzyme PcpA from Sphingomonas chlorophenolica effectively converts 2,6-DiCH to 2-chloromaleylacetate, an intermediate in the biodegradation of polychlorinated phenols (Xun, Bohuslávek, & Cai, 1999).

  • Fungicidal Activity : Pentachlorophenol (PCP) and its metabolites, such as 3,5-dichlorophenol, demonstrate limited fungicidal activity against certain fungi (Ruckdeschel & Renner, 1986).

  • Antimicrobial Agent Composition : PCP is a registered antimicrobial agent, predominantly composed of active ingredients with minimal inert components and negligible amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (Johnson, Gehring, Kociba, & Schwertz, 1973).

  • Arylation of Metal Complexes : Bis(pentachlorophenyl)thallium(III) chloride is used to arylate transition metal complexes, aiding in understanding their properties and chemistry (Royo & Serrano, 1978).

  • Cancer Risk Association : Exposure to PCP is linked with hematopoietic cancers, with limited likelihood of contaminant confounding (Cooper & Jones, 2008).

  • Detection in Organic Tissues and Waters : A method for determining PCP in organic tissues and natural waters has been developed, highlighting its accumulation in aquatic organisms (Rudling, 1970).

  • Metabolism in Rats : The metabolic rate of N-acetyl-S-(pentachlorophenyl) cysteine in rats is minimal, leading to the formation of pentachlorothioanisole, a major metabolite of lipophilic fungicides (Renner, 1983).

  • Industrial and Agricultural Applications : PCP has a wide range of applications in industry and agriculture, being more varied than other pesticides at the time of the study (Bevenue & Beckman, 1967).

  • Microwave-Induced Degradation : Microwave treatment using zero-valence iron and microwave energy effectively degrades PCP, offering cost-effective and environmentally friendly solutions (Jou, 2008).

  • Environmental and Health Risks : Chlorinated phenols used in pesticides are ubiquitous in the environment, posing health and environmental risks, particularly through degradation in aquatic organisms and burning of wastes (Ahlborg & Thunberg, 1980).

properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDLTRKFSGKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339729
Record name Pentachlorophenyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorophenyl dichloroacetate

CAS RN

19745-69-8
Record name Pentachlorophenyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M FUJINO, C HATANAKA - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… In the present study, it was found that pentachlorophenyl trichloroacetate (D7) and pentachlorophenyl dichloroacetate (IDS) were quite useful reagents for ester exchange reac— tions. …
Number of citations: 49 www.jstage.jst.go.jp
S Kusumoto, K Yamamoto, T Shiba - Tetrahedron Letters, 1978 - Elsevier
8-D-glucosaminyl)-5, 6-O-isopropylidene-D-glucosamine diethyl acetal (1)(89%, syrup). This compound possessing a free hydroxyl group only at C-3 position in the open chain moiety …
Number of citations: 29 www.sciencedirect.com
S Kusumoto, K Yamamoto, M Imoto, M Inage… - Bulletin of the …, 1986 - journal.csj.jp
… Pentachlorophenyl dichloroacetate (1.95 g, 5. 16 mmol) and triethylamine (0.73 ml, 5. 16 mmol) were added at room temperature to a stirred suspension of 2–amino-3,4,6-tri-O-benzyl-2-…
Number of citations: 31 www.journal.csj.jp

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